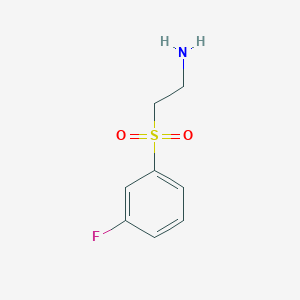

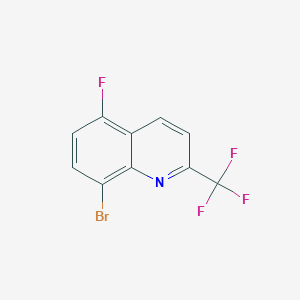

![molecular formula C14H10F3N5S B1406989 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine CAS No. 1823183-29-4](/img/structure/B1406989.png)

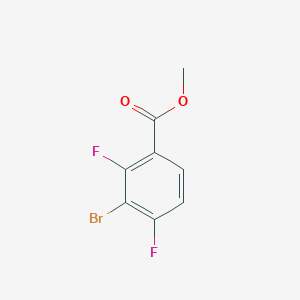

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(Trifluoromethyl)aniline with thiosemicarbazide in the presence of a catalyst . The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then converted to the final product .Molecular Structure Analysis

The molecular structure of “4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine” consists of a pyrimidine ring attached to a thiazole ring via a carbon atom. The thiazole ring is further substituted with a trifluoromethyl aniline group.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 83 °C/12 mmHg (lit.), a density of 1.283 g/mL at 25 °C (lit.), and a refractive index n20/D 1.483 (lit.) .Wissenschaftliche Forschungsanwendungen

CDK Inhibitors in Cancer Therapy

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine, as part of the 2-anilino-4-(thiazol-5-yl)pyrimidine family, has shown significant potential in cancer therapy as inhibitors of cyclin-dependent kinases (CDKs). Wang et al. (2004) reported the synthesis and structure-activity relationships of these compounds, highlighting their effectiveness against CDK2, a critical kinase in cell cycle regulation. The study also discussed the compounds' antiproliferative and proapoptotic effects, consistent with CDK2 and CDK9 inhibition, demonstrating their potential as cancer therapeutics (Wang et al., 2004).

Development of Novel Antitumor Agents

The development of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound has been a focus in the search for new antitumor agents. Maftei et al. (2016) synthesized derivatives incorporating bioactive moieties such as pyrazole and pyrazolo[3,4-d]pyrimidine, achieving improved lipophilicity for enhanced cell wall penetration. These compounds exhibited significant in vitro anticancer activity against a panel of cell lines (Maftei et al., 2016).

Synthesis and Biological Activity Analysis

Further studies have focused on the synthesis of related compounds and their biological activities. For instance, Vovk et al. (2010) detailed the synthesis of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, starting from commercially available 4-trifluoromethoxyaniline. These compounds were prepared using methods like the Paal-Knorr method and heterocyclization with thioamides/thioureas, contributing to the exploration of trifluoromethyl-containing compounds in various biological applications (Vovk et al., 2010).

Herbicidal and Fungicidal Applications

Beyond cancer therapy, derivatives of this compound have been explored for herbicidal and fungicidal applications. Li et al. (2014) synthesized a series of novel compounds demonstrating moderate herbicidal activity against Brassica campestris L. at certain concentrations. These findings open avenues for the application of these compounds in agriculture (Li et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been used in the management ofBotrytis cinerea , a type of fungi .

Mode of Action

It is suggested that the compound interacts with its targets in a way that is different from that of cyprodinil . Cyprodinil is a known fungicide that inhibits the synthesis of methionine, an essential amino acid, in fungi.

Biochemical Pathways

Given the potential antifungal activity, it can be inferred that the compound may interfere with essential biochemical pathways in fungi, leading to their death or growth inhibition .

Result of Action

The compound has shown excellent fungicidal activity in some studies . Some compounds in the same series have shown higher fungicidal activity than the positive control pyrimethanil on fructose gelatin agar (FGA), and one compound showed high activity compared to the positive control cyprodinil on potato dextrose agar (PDA) .

Eigenschaften

IUPAC Name |

5-(2-aminopyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5S/c15-14(16,17)8-1-3-9(4-2-8)21-13-20-7-11(23-13)10-5-6-19-12(18)22-10/h1-7H,(H,20,21)(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMXLSNRBGKWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

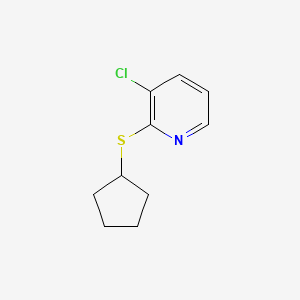

![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)

![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)